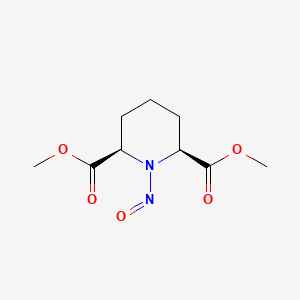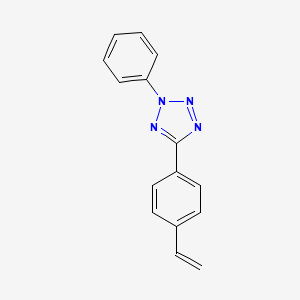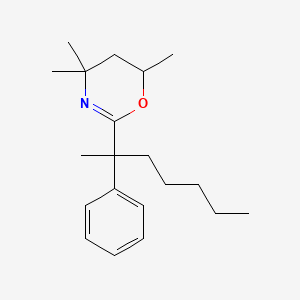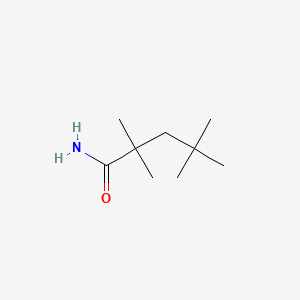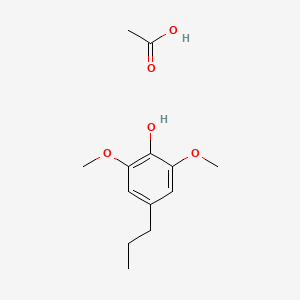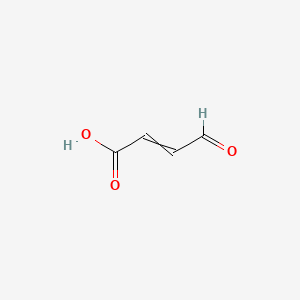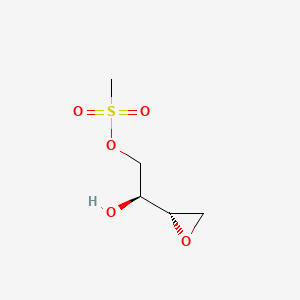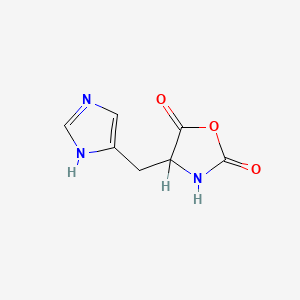
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione is a heterocyclic compound that features both imidazole and oxazolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a suitable oxazolidine precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the cyclization process and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or oxazolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxazolidine ring may also contribute to the compound’s overall bioactivity by stabilizing the molecule or facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione: This compound is unique due to the presence of both imidazole and oxazolidine rings.
4-(1H-Imidazol-4-ylmethyl)-2,5-oxazolidinedione: A similar compound with slight structural variations.
(S)-4-[1-(2,4-dinitro-phenyl)-1H-imidazol-4-ylmethyl]-oxazolidine-2,5-dione: Another related compound with additional functional groups.
Uniqueness
This compound is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
23640-03-1 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H7N3O3/c11-6-5(10-7(12)13-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,12) |
Clave InChI |
RSKUUOKOVOJYNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)CC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


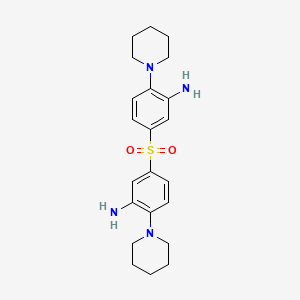
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
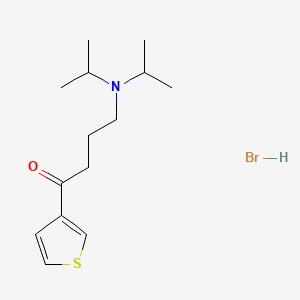
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
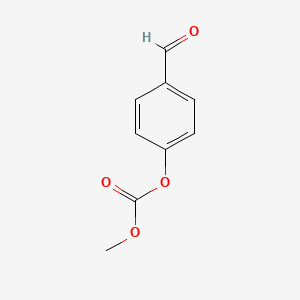
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
